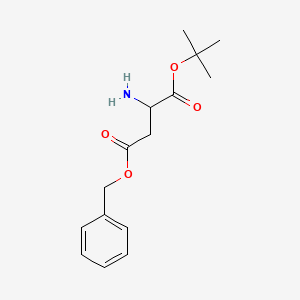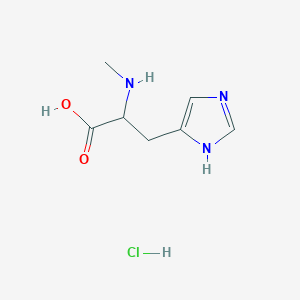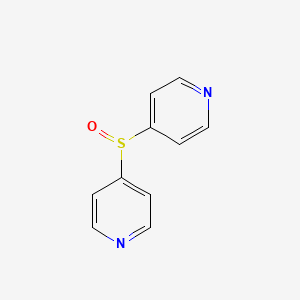![molecular formula C11H7FN4OS B12503634 8-[(4-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503634.png)
8-[(4-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a triazolo-pyrazine core, which is a common scaffold in many biologically active molecules. This compound is also known by its alternative name, Fezolinetant .
Preparation Methods
The synthesis of 8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves several steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reagents used .
Chemical Reactions Analysis
8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a neurokinin 3 receptor antagonist, which makes it a potential candidate for treating conditions like menopausal hot flashes.
Antimicrobial Activity: Derivatives of this compound have shown promising antibacterial and antifungal activities.
Antiviral Research: Some studies have explored its potential as an antiviral agent.
Mechanism of Action
The mechanism of action of 8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one primarily involves the inhibition of neurokinin 3 receptors. By blocking these receptors, the compound can modulate neuronal activity in the hypothalamus, which is responsible for regulating body temperature and other physiological processes .
Comparison with Similar Compounds
8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can be compared with other triazolo-pyrazine derivatives:
Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Triazolo[3,4-b][1,3,4]thiadiazine: These compounds have shown diverse pharmacological activities, including anticancer and enzyme inhibition.
Triazolo[4,3-a]pyrazine derivatives: These have been studied for their antibacterial properties.
The uniqueness of 8-[(4-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one lies in its specific inhibition of neurokinin 3 receptors, which distinguishes it from other similar compounds with broader or different biological activities.
Properties
Molecular Formula |
C11H7FN4OS |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
8-(4-fluorophenyl)sulfanyl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C11H7FN4OS/c12-7-1-3-8(4-2-7)18-10-9-14-15-11(17)16(9)6-5-13-10/h1-6H,(H,15,17) |
InChI Key |
PICASIMFODAECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=NC=CN3C2=NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzyl-6,6-dimethyl-2-(2,4,6-trimethylphenyl)-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12503570.png)

![2-{2-[5-({2-[4-(3-hydroxypropyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12503587.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503593.png)
![Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate](/img/structure/B12503601.png)
![Ethyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12503602.png)
![{[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy([3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy)phosphinic acid](/img/structure/B12503609.png)
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503620.png)

![Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate](/img/structure/B12503636.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503644.png)
![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)
![N-{4-[(naphthalen-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B12503648.png)
